N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide is a complex organic compound characterized by its multiple hydroxyl, methoxy, and formamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted hydrazones. These products can further undergo additional transformations to yield a wide range of functionalized compounds .
Scientific Research Applications
N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate enzymatic activities and cellular processes. Additionally, its antioxidant properties enable it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Vanillin: Shares the methoxy and hydroxyl functional groups but lacks the hydrazone moiety.
Paeonol: Contains similar aromatic structures with hydroxyl and methoxy groups.
Flavonoids: A class of compounds with phenolic structures that exhibit similar pharmacological properties .
Uniqueness
N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide is unique due to its hydrazone moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C31H28N4O6 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[(E)-[2-hydroxy-5-[[4-hydroxy-3-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl]methyl]phenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C31H28N4O6/c1-40-26-9-5-22(6-10-26)30(38)34-32-18-24-16-20(3-13-28(24)36)15-21-4-14-29(37)25(17-21)19-33-35-31(39)23-7-11-27(41-2)12-8-23/h3-14,16-19,36-37H,15H2,1-2H3,(H,34,38)(H,35,39)/b32-18+,33-19+ |
InChI Key |
JQXSBOMCNQIMPF-XYHIKERESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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